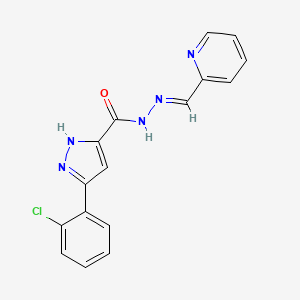![molecular formula C24H26N2O2 B11670890 (4E)-4-[4-(dipropylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one](/img/structure/B11670890.png)
(4E)-4-[4-(dipropylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a dipropylamino group, and a phenylethenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the dipropylamino and phenylethenyl groups. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dipropylamino Group: This step may involve nucleophilic substitution reactions.
Addition of the Phenylethenyl Group: This can be done through coupling reactions, such as the Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4E)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Semiconductor Materials: Compounds with similar structural features used in electronics.
Uniqueness
(4E)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H26N2O2 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
(4E)-4-[[4-(dipropylamino)phenyl]methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H26N2O2/c1-3-16-26(17-4-2)21-13-10-20(11-14-21)18-22-24(27)28-23(25-22)15-12-19-8-6-5-7-9-19/h5-15,18H,3-4,16-17H2,1-2H3/b15-12+,22-18+ |
Clé InChI |
HHWOBSPJVIZUSY-HNVSCKTLSA-N |
SMILES isomérique |
CCCN(CCC)C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)/C=C/C3=CC=CC=C3 |
SMILES canonique |
CCCN(CCC)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide](/img/structure/B11670808.png)
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11670816.png)
![methyl N-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}leucinate](/img/structure/B11670818.png)
![5-(4-Chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11670825.png)
![methyl 4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate](/img/structure/B11670828.png)
![2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11670832.png)
![2-((2-Chloro-6-fluorobenzyl)thio)benzo[d]thiazole](/img/structure/B11670833.png)

![3-chloro-5-(4-fluorophenyl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11670854.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B11670857.png)
![N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide](/img/structure/B11670860.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11670867.png)
![(5Z)-3-ethyl-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670874.png)
![4-{(E)-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B11670888.png)
